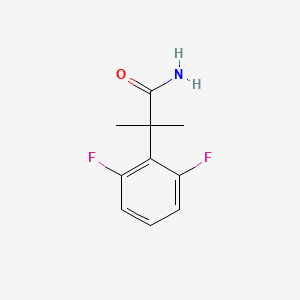

2-(2,6-difluorophenyl)-2-methylpropanamide

Descripción general

Descripción

2-(2,6-Difluorophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-2-methylpropanamide typically involves the reaction of 2,6-difluorobenzoyl chloride with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Discovery :

- This compound serves as a lead candidate in the development of new pharmaceuticals, particularly antibiotics and anti-inflammatory agents. Its unique structure allows for modifications that can enhance its therapeutic efficacy.

- Preliminary studies have indicated that it may exhibit significant antibacterial and antiviral properties, making it a candidate for further exploration in treating infections.

-

Mechanistic Studies :

- Research has focused on the mechanisms through which this compound interacts with biological systems. For instance, studies involving molecular docking have shown its potential interactions with proteins associated with diseases such as cystic fibrosis and HIV .

- The compound's ability to modulate protein functions could lead to the development of novel therapeutic strategies targeting specific diseases.

Chemical Research Applications

-

Synthesis of Derivatives :

- The compound can be used as a precursor in the synthesis of various derivatives that may possess enhanced biological activities or different pharmacological profiles. This versatility is crucial for exploring structure-activity relationships in drug design .

- Various synthetic routes have been documented, highlighting methods that optimize yield and purity for further applications in medicinal chemistry.

- Interaction Studies :

Biological Research Applications

- Antiviral Activity :

- Metabolic Stability Studies :

Case Studies

- Antibacterial Activity Assessment : In one study, derivatives of this compound were tested against various bacterial strains, demonstrating significant inhibitory effects against multi-drug resistant organisms like Acinetobacter baumannii and Pseudomonas aeruginosa .

- Cystic Fibrosis Modulation : Another case involved the compound's role in modulating the cystic fibrosis transmembrane conductance regulator (CFTR), showing promise as a potentiator for improving CFTR function in cystic fibrosis patients .

Mecanismo De Acción

The mechanism of action of 2-(2,6-difluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Difluorophenol

- 2,6-Difluoroaniline

- 2,6-Difluorobenzamide

Uniqueness

2-(2,6-Difluorophenyl)-2-methylpropanamide is unique due to the presence of both the difluorophenyl and methylpropanamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Actividad Biológica

2-(2,6-Difluorophenyl)-2-methylpropanamide is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2N2O, with a molecular weight of approximately 240.25 g/mol. The compound features a propanamide backbone with a difluorophenyl group, which is believed to enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The difluorophenyl moiety may facilitate binding to various receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

- Anticancer Activity : Research indicates that this compound could induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Anti-inflammatory Effects : In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α). These findings support its potential use in treating inflammatory diseases.

- Antimicrobial Properties : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. These results indicate its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMGSADVHAMIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.